molecular formula C19H11ClN3NaO2 B606852 Silmitasertib sodium CAS No. 1309357-15-0

Silmitasertib sodium

Cat. No.: B606852
CAS No.: 1309357-15-0
M. Wt: 371.7 g/mol
InChI Key: ODDAAPQSODILSN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Silmitasertib sodium, also known as CX-4945 Sodium Salt, is a small-molecule inhibitor of protein kinase CK2 . Protein kinase CK2 is a constitutively active serine/threonine-specific protein kinase that is overexpressed in several types of tumors .

Mode of Action

Silmitasertib interacts competitively with the ATP-binding site of CK2 subunit alpha . This interaction leads to the inhibition of CK2, thereby disrupting its normal function .

Biochemical Pathways

The inhibition of CK2 by Silmitasertib leads to the disruption of several downstream signaling pathways, including PI3K/Akt . These pathways play crucial roles in cell survival, growth, and proliferation, and their disruption can lead to the inhibition of tumor growth .

Pharmacokinetics

Preclinical pharmacokinetics studies conducted in mice, rats, and dogs have confirmed that Silmitasertib has satisfactory bioavailability when given orally .

Result of Action

The inhibition of CK2 by Silmitasertib leads to a decrease in the phosphorylation of several cytoskeletal proteins . This can result in the inhibition of solid-tumor growth in a dose-dependent manner . In addition, Silmitasertib has demonstrated potent antiviral activity in SARS-CoV-2 (COVID-19) infected cells .

Action Environment

The efficacy of Silmitasertib can be influenced by various environmental factors. For instance, the overexpression of CK2 in certain types of tumors can enhance the efficacy of Silmitasertib . Additionally, the presence of other drugs, such as DNA damaging agents, can act synergistically with Silmitasertib to improve its anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CX-4945 sodium salt involves the rational, structure-based molecular modification of a lead compound known to have PARP inhibitor activity . The synthetic route typically includes the following steps:

    Formation of the benzo[c][2,6]naphthyridine scaffold: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-chlorophenylamino group: This step involves the substitution reaction where the 3-chlorophenylamine is introduced to the scaffold.

Industrial Production Methods

Industrial production of CX-4945 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CX-4945 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of CX-4945 with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CX-4945 sodium salt is unique due to its high selectivity and potency in inhibiting CK2. Unlike other CK2 inhibitors, CX-4945 has shown significant efficacy in clinical trials and has been granted orphan drug status for the treatment of cholangiocarcinoma . Its ability to inhibit CK2-dependent signaling pathways makes it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDAAPQSODILSN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156795
Record name Silmitasertib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309357-15-0
Record name Silmitasertib sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silmitasertib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILMITASERTIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does CX-4945 Sodium Salt exert its anticancer effects, and what are the downstream consequences of its interaction with its target?

A1: CX-4945 Sodium Salt functions as a potent and selective inhibitor of Casein Kinase 2 (CK2) []. CK2 is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CX-4945 Sodium Salt disrupts these processes, ultimately leading to antitumor activity.

Q2: What is the structural relationship between CX-4945 Sodium Salt and the novel compound 1c, and how does this relate to their respective activities?

A2: While the provided abstract doesn't detail the specific structural differences between CX-4945 Sodium Salt and compound 1c, it clearly states that 1c is a derivative of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine, which is structurally related to CX-4945 Sodium Salt []. This suggests modifications were introduced to the core structure of CX-4945 Sodium Salt to synthesize 1c.

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